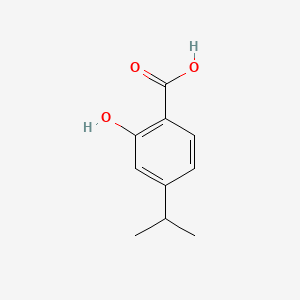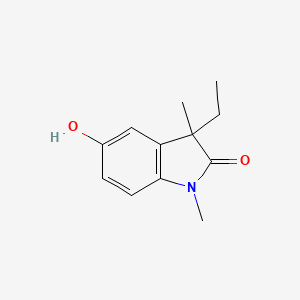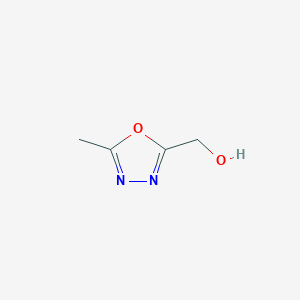![molecular formula C11H14N2O4 B1286672 Ácido 6-[(terc-butoxicarbonil)amino]nicotínico CAS No. 231958-14-8](/img/structure/B1286672.png)
Ácido 6-[(terc-butoxicarbonil)amino]nicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(tert-Butoxycarbonyl)amino]nicotinic acid is a chemical compound with the molecular formula C11H14N2O4. It is a derivative of nicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Aplicaciones Científicas De Investigación
6-[(tert-Butoxycarbonyl)amino]nicotinic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. In medicinal chemistry, it is used to develop new drugs and study their interactions with biological targets. The compound’s stability and reactivity make it a valuable tool for researchers working on peptide synthesis and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid typically involves the protection of the amino group in nicotinic acid. One common method is to react nicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Substitution Reactions: The Boc-protected amino group can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Coupling Reactions: Carbodiimides like EDCI or DCC, often with a catalyst like DMAP.
Major Products Formed:
Substitution Reactions: Various substituted nicotinic acid derivatives.
Deprotection Reactions: Nicotinic acid with a free amino group.
Coupling Reactions: Peptide or amide derivatives.
Mecanismo De Acción
The mechanism of action of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme interactions and receptor binding. The compound’s molecular targets and pathways depend on the specific context of its use in research or drug development.
Comparación Con Compuestos Similares
Nicotinic Acid: The parent compound without the Boc protection.
6-Aminonicotinic Acid: The amino derivative without the Boc group.
Boc-Protected Amino Acids: Other amino acids with Boc protection, such as Boc-alanine or Boc-lysine.
Uniqueness: 6-[(tert-Butoxycarbonyl)amino]nicotinic acid is unique due to its combination of the nicotinic acid scaffold and the Boc-protected amino group. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research. The Boc group offers protection during synthetic steps, which can be selectively removed to reveal the reactive amino group for further functionalization.
Propiedades
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYMSGJQJBIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609145 |
Source


|
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231958-14-8 |
Source


|
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














